molecular formula C7H13BrO B2892742 2-(Bromomethyl)-5-methyloxane CAS No. 2167379-94-2

2-(Bromomethyl)-5-methyloxane

Cat. No.: B2892742
CAS No.: 2167379-94-2
M. Wt: 193.084
InChI Key: VGEWYVDHXNRLFR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group at the second position and a methyl group at the fifth position of the oxane ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-methyloxane typically involves the bromination of 5-methyloxane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methyl group to form the bromomethyl derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-methyloxane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed: The major products formed from these reactions include azides, thiocyanates, ethers, and alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Bromomethyl)-5-methyloxane has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the modification of biomolecules and the development of bioactive compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methyloxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The oxane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

    2-(Bromomethyl)-5-methylfuran: Similar structure but with a furan ring instead of an oxane ring.

    2-(Bromomethyl)-5-methylpyridine: Contains a pyridine ring, offering different electronic properties.

    2-(Bromomethyl)-5-methylbenzene: Features a benzene ring, leading to distinct reactivity patterns.

Uniqueness: 2-(Bromomethyl)-5-methyloxane is unique due to its oxane ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of various compounds, providing versatility in chemical transformations.

Properties

IUPAC Name

2-(bromomethyl)-5-methyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-6-2-3-7(4-8)9-5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEWYVDHXNRLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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